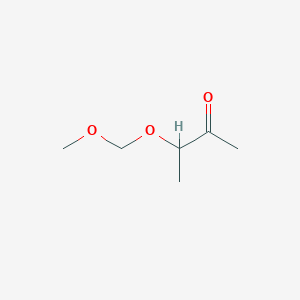
3-(Methoxymethoxy)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethoxy)butan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
3-(Methoxymethoxy)butan-2-one is primarily utilized as an intermediate in the synthesis of more complex molecules. Its methoxy groups enhance its reactivity, making it a valuable building block in organic synthesis.
Key Synthetic Pathways
- Formation of Splicing Modulators :
- Photoaffinity Labeling :
Biological Applications
The biological activities of this compound have been explored in various studies, indicating its potential therapeutic benefits.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines:
The mechanism of action appears to involve the disruption of metabolic pathways critical for cancer cell survival.
Antimicrobial Activity
The compound has shown antimicrobial properties against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 8.0 |
| Pseudomonas aeruginosa | 6.5 |
These findings suggest that this compound could be developed as a potential antimicrobial agent, particularly against resistant strains.
Study on Antitumor Efficacy
In a study conducted by researchers at a prominent university, this compound was tested on multiple cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations. The study concluded that the compound could be further developed into a lead candidate for anticancer drug development .
Research on Antimicrobial Properties
Another research project focused on the antimicrobial activities of this compound against clinical isolates of resistant bacteria. The results demonstrated that it effectively inhibited growth at low concentrations, suggesting its potential use as an alternative treatment for infections caused by multidrug-resistant organisms .
Analyse Chemischer Reaktionen
Nucleophilic Addition Reactions
The carbonyl group in 3-(Methoxymethoxy)butan-2-one undergoes nucleophilic additions. Key reactions include:
-
Grignard Reagents : Reaction with methylmagnesium bromide forms a tertiary alcohol after protonation. The methoxymethoxy group remains intact due to its stability under basic conditions.
-
Cyanide Addition : Sodium cyanide in acidic media yields the corresponding cyanohydrin, though steric hindrance from the methoxymethoxy group may reduce reaction efficiency.
Mechanism : Nucleophilic attack occurs at the carbonyl carbon, forming a tetrahedral intermediate that stabilizes before protonation .
Reduction Reactions
Reduction of the ketone group produces secondary alcohols:
-
NaBH₄/LiAlH₄ : Sodium borohydride in methanol reduces the carbonyl to a secondary alcohol at room temperature. Lithium aluminum hydride achieves similar results but requires anhydrous conditions.
Product Stability : The resulting alcohol’s methoxymethoxy group enhances solubility in polar solvents.
Oxidation Reactions
Ketones are generally oxidation-resistant, but strong oxidants induce cleavage:
-
KMnO₄/H₂SO₄ : Oxidative cleavage under acidic, heated conditions yields carboxylic acids (e.g., acetic acid and methoxyacetic acid) .
-
Ozone (O₃) : Ozonolysis fragments the molecule into smaller carbonyl compounds.
Condensation Reactions
The compound participates in carbonyl condensations:
-
Claisen-Schmidt Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) under basic conditions to form α,β-unsaturated ketones. For example:
| Reaction Partner | Conditions | Product |
|---|---|---|
| Benzaldehyde | NaOH, ethanol, Δ | 3-(Methoxymethoxy)-1-phenylbutenone |
Acid and Base-Mediated Reactions
-
Acidic Conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attacks. Prolonged exposure to H₂SO₄ may induce dehydration, forming an α,β-unsaturated ketone .
-
Basic Conditions : The methoxymethoxy group is stable, but strong bases (e.g., LDA) can deprotonate α-hydrogens, enabling enolate formation for alkylation or aldol reactions .
Reaction with Reducing Agents
-
Hydrides : Reacts with NaBH₄ to form secondary alcohols, as noted earlier.
-
Catalytic Hydrogenation : H₂/Pd in ethanol reduces the ketone to 3-(Methoxymethoxy)butan-2-ol.
Stability and Compatibility
Eigenschaften
CAS-Nummer |
145102-96-1 |
|---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
3-(methoxymethoxy)butan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(7)6(2)9-4-8-3/h6H,4H2,1-3H3 |
InChI-Schlüssel |
VIKFSFGPOILCGK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)OCOC |
Kanonische SMILES |
CC(C(=O)C)OCOC |
Synonyme |
2-Butanone, 3-(methoxymethoxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















